Benzene-1,2,3-triamine

Catalog No.
S604287
CAS No.
608-32-2
M.F
C6H9N3
M. Wt
123.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene-1,2,3-triamine

CAS Number

608-32-2

Product Name

Benzene-1,2,3-triamine

IUPAC Name

benzene-1,2,3-triamine

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

InChI

InChI=1S/C6H9N3/c7-4-2-1-3-5(8)6(4)9/h1-3H,7-9H2

InChI Key

RUOKPLVTMFHRJE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)N)N)N

Canonical SMILES

C1=CC(=C(C(=C1)N)N)N

Limited Research:

Synthesis and Characterization:

Several studies have reported methods for the synthesis of Benzene-1,2,3-triamine. These methods typically involve the reduction of nitrobenzene derivatives, utilizing various reducing agents and reaction conditions [, , ]. Additionally, researchers have employed spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to characterize the synthesized product [, , ].

Potential Applications (limited exploration):

While extensive research is lacking, some potential applications for Benzene-1,2,3-triamine have been proposed based on its chemical structure and the properties of similar compounds. These potential applications include:

  • Organic building block: The presence of three amine functional groups suggests potential use as a building block in the synthesis of more complex organic molecules with specific functionalities.
  • Ligand design: The multiple amine groups could potentially bind to metal ions, making it a candidate for ligand design in coordination chemistry.
  • Material science applications: The triamine structure might offer interesting properties for exploration in material science applications, but further research is needed.

Benzene-1,2,3-triamine, also known as 1,2,3-triaminobenzene or 1,2,3-benzenetriamine, is an aromatic amine with the molecular formula C6H9N3C_6H_9N_3 and a molecular weight of 123.16 g/mol. This compound contains three primary amine groups attached to a benzene ring, which significantly influences its chemical reactivity and biological activity. Its structure includes six aromatic bonds and is characterized by the presence of three amino functional groups that can participate in various

There is no documented information on the specific mechanism of action of Benzene-1,2,3-triamine in any biological systems.

As with most aromatic amines, Benzene-1,2,3-triamine is likely to be toxic if ingested, inhaled, or absorbed through the skin. Due to the presence of multiple amine groups, it might have a higher irritant potential compared to mono or di-substituted benzenediamines [].

Due to its amine groups:

  • Condensation Reactions: It reacts with aldehydes and ketones to form Schiff bases, which are important intermediates in organic synthesis.
  • Reduction Reactions: The compound can be synthesized through the reduction of nitrobenzene derivatives using various reducing agents.
  • Polymerization: It can participate in polycondensation reactions to create cross-linked structures, which have applications in materials science .

Several methods have been documented for synthesizing Benzene-1,2,3-triamine:

  • Reduction of Nitro Compounds: The most common method involves reducing nitrobenzene derivatives using agents such as iron powder or tin chloride under acidic conditions.
  • Direct Amination: Another approach includes the direct amination of benzene derivatives using ammonia or amines in the presence of catalysts.
  • Hydrochloride Salt Formation: The synthesis can also yield hydrochloride salts that are easier to handle and purify.

Benzene-1,2,3-triamine has potential applications based on its unique chemical properties:

  • Material Science: It is explored for creating polyamine composites used in environmental applications such as lead ion removal from aqueous solutions .
  • Organic Synthesis: As a versatile building block in organic chemistry, it can be utilized in synthesizing various complex organic molecules.
  • Pharmaceutical Development: Its derivatives may serve as precursors for developing pharmaceutical agents targeting specific biological pathways.

Benzene-1,2,3-triamine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarity Index
Benzene-1,3,5-triamine638-09-50.80
N,N-Dimethylbenzene-1,2-diamine3213-79-40.72
Benzene-1,2-diamine95-54-50.70
N,N-Dimethylbenzene-1,3-diamine106-50-30.72

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. Benzene-1,2,3-triamine's uniqueness lies in its specific arrangement of amino groups on the benzene ring and its potential for diverse chemical reactivity.

XLogP3

-0.5

Other CAS

30350-48-2
608-32-2

Wikipedia

Benzene-1,2,3-triamine

Dates

Modify: 2023-08-15

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